3-Propylphenol

Catalytic upgrading Biofuels Lignin valorization

3-Propylphenol (CAS 621-27-2, C9H12O), also known as m-propylphenol, is a meta-substituted alkylphenol with a melting point of 38.3 °C, a boiling point of 229.65 °C, a water solubility of 832.8 mg/L, and a Log KOW of 3.03. It has an estimated global use volume of less than 0.1 metric ton per year in the fragrance industry, is classified as a Cramer Class I (low toxicity) substance, and is characterized by a leather-like odor.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 621-27-2
Cat. No. B1220475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylphenol
CAS621-27-2
Synonyms1-hydroxy-3-n-propylbenzene
3-n-propylphenol
3-propylphenol
m-propylphenol
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCCC1=CC(=CC=C1)O
InChIInChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3
InChIKeyMPWGZBWDLMDIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylphenol (CAS 621-27-2): Physical Properties, Safety Profile, and Commercial Context for Procurement


3-Propylphenol (CAS 621-27-2, C9H12O), also known as m-propylphenol, is a meta-substituted alkylphenol with a melting point of 38.3 °C, a boiling point of 229.65 °C, a water solubility of 832.8 mg/L, and a Log KOW of 3.03 [1]. It has an estimated global use volume of less than 0.1 metric ton per year in the fragrance industry, is classified as a Cramer Class I (low toxicity) substance, and is characterized by a leather-like odor [1][2].

Category Meta-substituted alkylphenol
Odor profile Leather-like, distinct from other isomers
Safety classification Cramer Class I (low toxicity)

Why 3-Propylphenol Cannot Be Substituted by Other Propylphenol Isomers or Alkylphenols


Substitution among alkylphenol isomers is not scientifically valid due to position-dependent differences in chemical reactivity, biological activity, and physical behavior. As demonstrated in catalytic hydrodeoxygenation studies, the ortho, meta, and para isomers of propylphenol exhibit distinct selectivities for propylbenzene formation [1]. The meta configuration of 3-propylphenol confers unique properties in microbial production pathways [2] and in specific biochemical interactions, such as the competitive inhibition of peptide binding to pancreatic-specific protein disulfide isomerase (PDIp) .

Isomer-dependent catalytic selectivity

Ortho, meta, and para propylphenol show different hydrodeoxygenation selectivities; direct substitution can shift product distributions unpredictably.

Divergent microbial pathway compatibility

Engineered yeast production titers differ significantly between 3‑propylphenol and 3‑ethylphenol; metabolic pathway yields are not transferable.

Distinct biochemical interaction profile

PDIp inhibition documented for the meta isomer may not be reproduced by other alkylphenols; target binding requires validation.

Quantitative Evidence for Selecting 3-Propylphenol Over Its Closest Analogs


Comparative Hydrodeoxygenation Selectivity of Propylphenol Isomers on Pt/Nb2O5 Catalyst

In the hydrodeoxygenation (HDO) of propylphenols, the meta-isomer (3-propylphenol) exhibits a distinct selectivity profile compared to its ortho and para counterparts. While 4-propylphenol is the most favorable for propylbenzene formation and 2-propylphenol is the least favorable, 3-propylphenol demonstrates intermediate behavior that is valuable for optimizing product distributions in catalytic upgrading of bio-oils [1].

HDO selectivity
Head-to-head
Intermediate (55–77%) vs. 77% (para) and 55% (ortho)
Supports fine-tuning of bio‑oil upgrading product distributions
Pt/Nb₂O₅, 300–375 °C; reported batch conditions
Catalytic upgrading Biofuels Lignin valorization

Microbial Production Titers for 3-Propylphenol vs. 3-Ethylphenol in Engineered Yeast

Engineered yeast fermentations produce 3-propylphenol (3-PP) at a titer of 2.6 mg/L when a heterologous reverse β-oxidation pathway provides butyryl-CoA. In the same study, the related 3-ethylphenol (3-EP) was produced at a higher titer of 12.5 mg/L using a propionyl-CoA synthetase strategy [1]. This quantitative difference is critical for procurement decisions in synthetic biology and biomanufacturing applications.

Fermentation titer
Head-to-head
2.6 mg/L vs. 12.5 mg/L (3‑ethylphenol)
~4.8× lower titer; guides bioprocess economics evaluation
S. cerevisiae with engineered polyketide synthase
Synthetic biology Biomanufacturing Tsetse fly attractants

Physical Property Differentiation: Melting Point and Water Solubility of Propylphenol Isomers

3-Propylphenol has a melting point of 38.3 °C (EPI Suite) and a water solubility of 832.8 mg/L (EPI Suite) [1]. In contrast, 4-propylphenol has a melting point of 22 °C [2] and 2-propylphenol is a liquid at room temperature with a melting point of -7 °C [3]. The significantly higher melting point of the meta isomer impacts its handling, storage, and formulation characteristics.

Melting point
Cross-study
38.3 °C vs. 22 °C (para) and −7 °C (ortho)
Higher solidification risk; influences storage and handling
EPI Suite estimate; literature values for isomers
Formulation science Process engineering Separation technology

Safety Classification: Cramer Class I for 3-Propylphenol vs. Read-Across from 3-Ethylphenol

3-Propylphenol is assigned a Cramer Class I (low toxicity) classification based on expert judgment using Toxtree v2.6 and OECD QSAR Toolbox v3.2 [1]. Its toxicological profile is supported by read-across data from 3-ethylphenol for genotoxicity, repeated dose toxicity, and reproductive toxicity endpoints [1]. This classification and read-across approach provide a defined safety framework for procurement and use.

Cramer class
Class-level
Class I (low toxicity)
Read-across from 3‑ethylphenol; regulatory risk assessment context
Computational toxicology evaluation (Toxtree, QSAR Toolbox)
Toxicology Regulatory compliance Safety assessment

Isomer-Dependent Reactivity in Supercritical Water Gasification on Ru/γ-Alumina Catalyst

In supercritical water gasification on a Ru/γ-alumina catalyst at 673 K, the reactivity of ortho- and para-propylphenols is relatively higher than that of meta-propylphenols [1]. This lower reactivity of the meta isomer is a key differentiator for processes where controlled or slower gasification is desirable.

Gasification reactivity
Head-to-head
Lower vs. ortho/para (qualitative)
Enables more controlled supercritical water conversion
Ru/γ‑alumina, 673 K; relative comparison only
Biomass conversion Supercritical water Catalytic gasification

Odor Character and Detection Threshold of 3-Propylphenol vs. 4-Propylphenol

3-Propylphenol is characterized by a leather-like odor [1], whereas 4-propylphenol has a distinct phenolic, medicinal odor [2]. While quantitative odor detection thresholds for these isomers are not fully established in the open literature, the qualitative odor difference is significant for fragrance and flavor applications.

Odor character
Cross-study
Leather-like vs. phenolic/medicinal (4‑propylphenol)
Supports isomer selection for leather‑accord fragrance research
Sensory evaluation; quantitative threshold data limited
Fragrance chemistry Olfactory science Sensory analysis

Procurement-Driven Application Scenarios for 3-Propylphenol Based on Quantitative Evidence


Catalytic Upgrading of Lignocellulosic Bio-Oils

In hydrodeoxygenation (HDO) processes for bio-oil upgrading, 3-propylphenol serves as a valuable model compound and intermediate. Its intermediate selectivity for propylbenzene formation on Pt/Nb2O5 catalysts [1] allows for process optimization that is not achievable with the more extreme selectivities of 4-propylphenol or 2-propylphenol. The lower gasification reactivity of meta-propylphenols in supercritical water [2] further supports its use in biomass conversion research.

Synthetic Biology and Biomanufacturing of Alkylphenols

3-Propylphenol is a target molecule in engineered microbial production systems, particularly for generating tsetse fly attractants. The reported fermentation titer of 2.6 mg/L in Saccharomyces cerevisiae [1] provides a quantitative baseline for strain and process optimization. This data is essential for researchers developing sustainable, fermentation-based routes to alkylphenols as an alternative to petrochemical synthesis.

Fragrance Formulation Requiring Leather Notes

The characteristic leather-like odor of 3-propylphenol [1] makes it a specific ingredient for fragrance formulations targeting leather accords. Its distinct olfactory profile differentiates it from 4-propylphenol, which has a phenolic, medicinal odor, and guides fragrance chemists in selecting the correct isomer for their formulations.

Biochemical Research on Protein Disulfide Isomerase Inhibition

3-Propylphenol has been identified as a competitive inhibitor of peptide binding to pancreatic-specific protein disulfide isomerase (PDIp) [1]. This specific biochemical activity makes it a useful tool compound for studying protein folding, endoplasmic reticulum stress, and related cellular pathways. Researchers should select 3-propylphenol based on this specific, documented interaction.

Application
Selection Property
Validation Focus
Catalytic bio‑oil upgrading
Meta‑isomer intermediate selectivity
HDO product distribution tuning
Synthetic biology / biomanufacturing
Fermentation titer (2.6 mg/L baseline)
Strain and pathway optimization review
Fragrance formulation (leather notes)
Leather‑like odor profile
Olfactory differentiation from other isomers
PDIp inhibition research
Competitive peptide‑binding inhibition
Target engagement and ER‑stress pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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